(2-Phenylamino-thiazol-4-yl)-acetic acid
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Overview
Description
(2-Phenylamino-thiazol-4-yl)-acetic acid is a heterocyclic compound that contains both a thiazole ring and a phenylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Phenylamino-thiazol-4-yl)-acetic acid involves the reaction of ethyl-4-chloroacetoacetate with phenylthiourea under specific conditions. The reaction typically uses a catalyst such as l-proline and a green solvent like poly(ethylene) glycol-600 (PEG-600). This method is advantageous due to its simplicity, cost-effectiveness, and environmental friendliness .
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis approach, which combines multiple reactions in a single operation without isolating intermediates. This method is highly efficient and reduces the production of waste by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylamino-thiazol-4-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents like bromoacetyl derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(2-Phenylamino-thiazol-4-yl)-acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activities and as a lead compound for developing new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Phenylamino-thiazol-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Benzyl-4-thiazolyl)ethanamine
- 2-(2-Benzhydrylthiazol-4-yl)ethanamine
- 2-(1-Piperazinyl)benzothiazole
- 2-(Hexa-hydro-1H-1,4-diazepin-1-yl)benzothiazole
Uniqueness
(2-Phenylamino-thiazol-4-yl)-acetic acid is unique due to its specific combination of a thiazole ring and a phenylamino group, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)6-9-7-16-11(13-9)12-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHWQJCDAYINJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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